molecular formula C11H17NO7 B1681476 Sarmentosin CAS No. 71933-54-5

Sarmentosin

Cat. No.: B1681476
CAS No.: 71933-54-5
M. Wt: 275.25 g/mol
InChI Key: FWAYDNJCBHNWQD-JBWLPIRVSA-N
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Description

Sarmentosin is a glycoside and a natural product found in Rhodiola sacra, Rhodiola crenulata, and other organisms . It has a molecular formula of C11H17NO7 .


Synthesis Analysis

The total synthesis of this compound has been reported in scientific literature . A concise synthesis of this compound starting from butane-1,2,4-triol-1,2-acetonide has been described . This convergent route can also be employed for the preparation of this compound analogues .


Molecular Structure Analysis

This compound has a molecular weight of 275.25 g/mol . Its IUPAC name is (E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile . The structure of this compound can be analyzed using various techniques such as NMR and mass spectrometry .


Chemical Reactions Analysis

This compound has been found to inhibit the mTOR signaling pathway and induce autophagy-dependent apoptosis in human hepatocellular carcinoma (HCC) cells . It also activates Nrf2 in HepG2 cells .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 275.25 g/mol and a molecular formula of C11H17NO7 . It appears as a powder .

Scientific Research Applications

Sarmentosin has been studied extensively for its potential medicinal properties. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, anti-tumor, and anti-oxidant effects. This compound has also been found to possess antidiabetic, hepatoprotective, and anti-ulcer activities.

In Vivo

Sarmentosin has been studied in vivo in animal models for its potential medicinal properties. In one study, this compound was found to reduce inflammation in mice with inflammatory bowel disease. In another study, this compound was found to reduce liver damage in mice with liver injury. In a third study, this compound was found to reduce the growth of cancer cells in mice with lung cancer.

In Vitro

Sarmentosin has also been studied in vitro for its potential medicinal properties. In one study, this compound was found to inhibit the growth of cancer cells in a cell culture. In another study, this compound was found to reduce inflammation in a cell culture. In a third study, this compound was found to reduce the growth of bacteria in a cell culture.

Mechanism of Action

Target of Action

Sarmentosin primarily targets the Nuclear factor erythroid 2-related factor 2 (Nrf2) . Nrf2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by inducing the expression of various antioxidant enzymes.

Mode of Action

This compound acts as an activator of Nrf2 . It stimulates the nuclear translocation of Nrf2, leading to the upregulation of Nrf2 target genes . Additionally, this compound inhibits the mTOR signaling pathway , which is a central regulator of cell growth and proliferation. This inhibition of mTOR signaling induces autophagy-dependent apoptosis in human hepatocellular carcinoma (HCC) cells .

Biochemical Pathways

This compound affects the Nrf2-Keap1 signaling pathway and the mTOR signaling pathway . The activation of Nrf2 leads to the transcription of antioxidant response element (ARE)-bearing genes, which encode detoxifying enzymes and antioxidant proteins. The inhibition of mTOR signaling triggers autophagy, a cellular process that degrades and recycles cellular components, thereby promoting cell survival during stress conditions.

Pharmacokinetics

It’s known that this compound induces autophagy in a concentration- and time-dependent manner in human hcc hepg2 cells

Result of Action

This compound stimulates autophagic and caspase-dependent apoptosis in HCC, which requires activation of Nrf2 and inhibition of mTOR . This leads to the death of cancer cells, thereby inhibiting the growth of hepatocellular carcinoma .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of autophagy inhibitors like 3-methyladenine, chloroquine, and bafilomycin A1 can abolish this compound-induced autophagy

Biological Activity

Sarmentosin has been found to possess a wide range of biological activities. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and reduce the growth of bacteria. In vivo studies have shown that this compound can reduce inflammation, protect the liver from damage, and reduce the growth of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been found to reduce the production of pro-inflammatory cytokines and chemokines. Finally, this compound has been found to act as an antioxidant, scavenging free radicals and preventing oxidative damage.

Advantages and Limitations for Lab Experiments

The use of sarmentosin in laboratory experiments has several advantages. This compound is a natural product, making it readily available and relatively inexpensive. It is also relatively stable, making it ideal for long-term storage. Furthermore, this compound is non-toxic and has a wide range of biological activities, making it suitable for a variety of experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, the exact mechanism of action of this compound is still not fully understood. Second, this compound is a small molecule, making it difficult to study in detail. Finally, this compound is not approved for use in humans, making it difficult to study its effects in clinical trials.

Future Directions

There are several potential future directions for sarmentosin research. First, further studies are needed to better understand the exact mechanism of action of this compound. Second, more studies are needed to evaluate the potential therapeutic benefits of this compound in humans. Third, more studies are needed to evaluate the potential toxicity of this compound in humans. Fourth, more studies are needed to evaluate the potential interactions of this compound with other drugs. Fifth, more studies are needed to evaluate the potential synergistic effects of this compound with other natural products. Finally, more studies are needed to evaluate the potential uses of this compound in the food and beverage industry.

Biochemical Analysis

Properties

IUPAC Name

(E)-2-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO7/c12-3-6(4-13)1-2-18-11-10(17)9(16)8(15)7(5-14)19-11/h1,7-11,13-17H,2,4-5H2/b6-1+/t7-,8-,9+,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAYDNJCBHNWQD-JBWLPIRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CO)C#N)OC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C(/CO)\C#N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601318121
Record name Sarmentosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71933-54-5
Record name Sarmentosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71933-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sarmentosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601318121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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